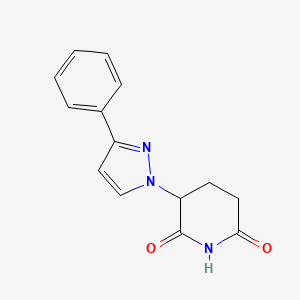
3-(3-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring fused to a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-phenyl-1H-pyrazole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole and piperidine-2,6-dione are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with methyl groups on the pyrazole ring.
3-(3-aryl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with different aryl groups on the pyrazole ring.
Uniqueness
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-(3-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,15,18,19) |
Clé InChI |
ATYYODTWBKILMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















